molecular formula C8H7FO2S B1277012 Ethenesulfonyl fluoride, 2-phenyl- CAS No. 405-18-5

Ethenesulfonyl fluoride, 2-phenyl-

Cat. No.: B1277012
CAS No.: 405-18-5
M. Wt: 186.21 g/mol
InChI Key: VDCNEIUADPFQPG-VOTSOKGWSA-N
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Description

Ethenesulfonyl fluoride, 2-phenyl-, is an organic compound with the molecular formula C8H7FO2S. It is a derivative of ethenesulfonyl fluoride, where a phenyl group is attached to the ethenesulfonyl moiety. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the field of click chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethenesulfonyl fluoride, 2-phenyl-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to covalently modify protein residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This compound’s reactivity allows it to form stable bonds with these residues, making it useful in chemical probes and covalent inhibitors . Additionally, ethenesulfonyl fluoride, 2-phenyl-, is used in the synthesis of polysulfonates and other functional materials .

Cellular Effects

Ethenesulfonyl fluoride, 2-phenyl-, has notable effects on various types of cells and cellular processes. It influences cell function by modifying key protein residues, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to covalently bind to specific amino acids in proteins allows it to alter the activity of enzymes and other proteins, leading to changes in cellular behavior . This makes it a valuable tool in studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of ethenesulfonyl fluoride, 2-phenyl-, involves its reactivity with nucleophiles such as N, O, S, and C nucleophiles . This compound acts as a Michael acceptor, allowing it to form covalent bonds with these nucleophiles. The resulting sulfonyl fluoride group is highly stable but can react further under appropriate conditions . This reactivity is harnessed in various biochemical applications, including the development of covalent inhibitors and chemical probes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethenesulfonyl fluoride, 2-phenyl-, can change over time. The compound is known for its stability, but it can degrade under certain conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of ethenesulfonyl fluoride, 2-phenyl-, vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including impacts on learning and memory . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

Ethenesulfonyl fluoride, 2-phenyl-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . The compound’s reactivity with nucleophiles allows it to participate in the synthesis of functionalized molecules, impacting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its use in biochemical research and applications.

Transport and Distribution

Within cells and tissues, ethenesulfonyl fluoride, 2-phenyl-, is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its effectiveness in biochemical applications and therapeutic interventions.

Subcellular Localization

Ethenesulfonyl fluoride, 2-phenyl-, exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its role in modifying protein residues and influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenesulfonyl fluoride, 2-phenyl-, can be synthesized through several methods. One common approach involves the rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride. This method provides moderate to excellent yields and features exclusive E-stereoselectivity and monoselective ortho activation of sp2 C–H bonds of the phenyl rings .

Another method involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides. This method is advantageous due to its direct fluorosulfonylation process .

Chemical Reactions Analysis

Types of Reactions

Ethenesulfonyl fluoride, 2-phenyl-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) acetate, arenediazonium tetrafluoroborates, and various amines and anilines. Reaction conditions often involve the use of catalysts such as rhodium(III) and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include β-arylethenesulfonyl fluorides, bisalkylsulfonyl fluoride monomers, and cyclobutane-fused pyridinyl sulfonyl fluorides .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-2-phenylethenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCNEIUADPFQPG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418292
Record name Ethenesulfonyl fluoride, 2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-18-5, 1819971-27-1
Record name Ethenesulfonyl fluoride, 2-phenyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethenesulfonyl fluoride, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1E)-2-phenylethene-1-sulfonyl fluoride
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Record name 405-18-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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